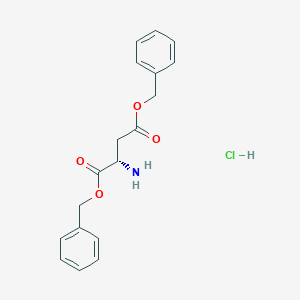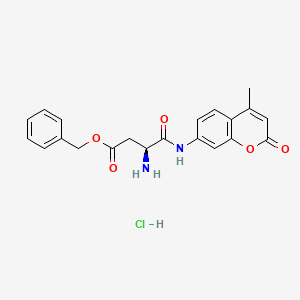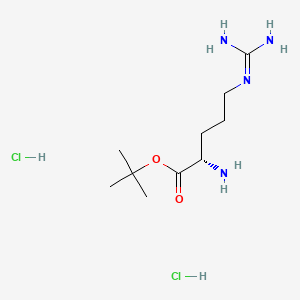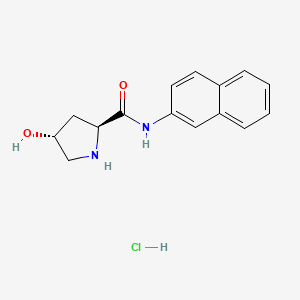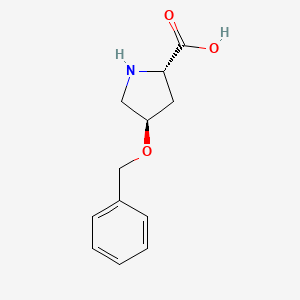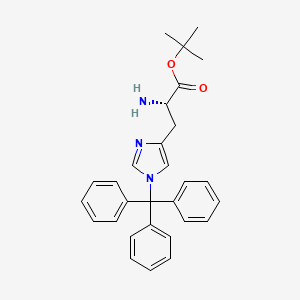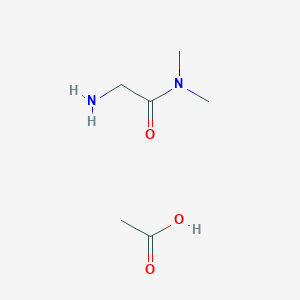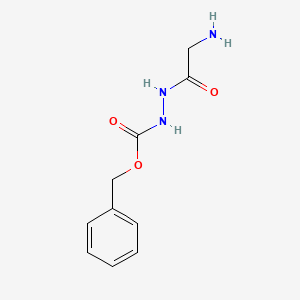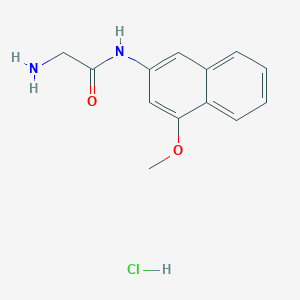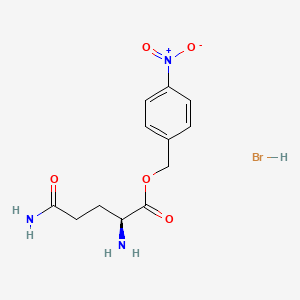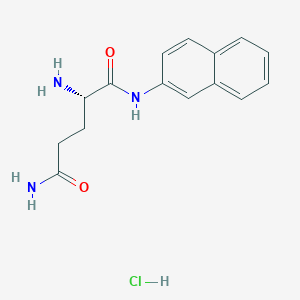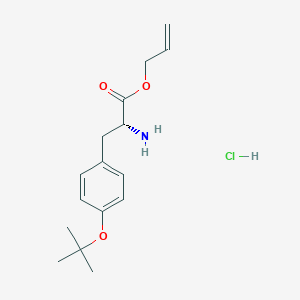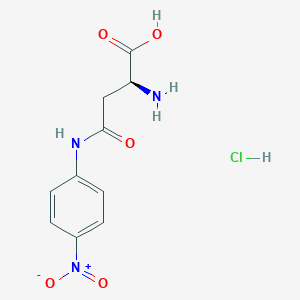
L-Aspartic acid beta-4-nitroanilide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“L-Aspartic acid beta-4-nitroanilide hydrochloride” is a product used for proteomics research1. It has a molecular formula of C10H11N3O5⋅HCl1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “L-Aspartic acid beta-4-nitroanilide hydrochloride”. However, it is available for purchase for research purposes1.Molecular Structure Analysis
The molecular structure of “L-Aspartic acid beta-4-nitroanilide hydrochloride” is represented by the formula C10H12ClN3O52. The molecular weight is 289.73.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “L-Aspartic acid beta-4-nitroanilide hydrochloride”.Physical And Chemical Properties Analysis
“L-Aspartic acid beta-4-nitroanilide hydrochloride” has a molecular weight of 289.724. More detailed physical and chemical properties are not readily available in the sources.Wissenschaftliche Forschungsanwendungen
Hydrogel Synthesis for Delivery Systems
Starch and L-aspartic acid have been used to synthesize novel natural hydrogels exhibiting temperature-responsive swelling behavior, pH sensitivity, and superabsorbency properties. These hydrogels could serve as innovative carriers in delivery systems, showcasing the potential for L-aspartic acid derivatives in creating responsive materials for biomedical applications (Vakili & Rahneshin, 2013).
Photothermal Therapeutic Agents for Cancer Therapy
The synthesis of a dopamine-modified poly(aspartic acid) derivative, demonstrating an excellent photothermal property under near-infrared laser irradiation, highlights the utility of aspartic acid derivatives in medical applications. This innovation suggests a promising approach for cancer therapy, where such derivatives can aggregate at tumor sites, potentially reducing the toxic effects of traditional treatments (Gong et al., 2016).
Enzymatic Characterization and Substrate Specificity
Research on a novel type D-aspartyl endopeptidase (DAEP) from Paenibacillus sp. B38, which specifically hydrolyzes derivatives similar to L-aspartic acid beta-4-nitroanilide, underscores the potential of aspartic acid derivatives in studying enzyme substrate specificity and applications in biochemistry (Takahashi et al., 2006).
Synthesis of Functionalized Pyrroles
The use of immobilized L-aspartic acid beta-methyl ester in synthesizing pentasubstituted pyrroles demonstrates the versatility of aspartic acid derivatives in organic synthesis. This methodology offers a novel pathway to functionalized pyrroles, which are valuable in pharmaceutical and material science applications (Lemrová et al., 2022).
Antioxidant and ACE Inhibitory Activities
Research into monohydroxamates of L-aspartic acid beta-hydroxamate (AAH) showcases the antioxidant and angiotensin-converting enzyme (ACE) inhibitory activities of aspartic acid derivatives. This suggests their potential in developing therapeutic agents for managing hypertension and oxidative stress-related disorders (Liu et al., 2004).
Safety And Hazards
The safety and hazards associated with “L-Aspartic acid beta-4-nitroanilide hydrochloride” are not clearly mentioned in the available resources.
Zukünftige Richtungen
The future directions of “L-Aspartic acid beta-4-nitroanilide hydrochloride” are not clearly mentioned in the available resources.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature or contact a chemical supplier.
Eigenschaften
IUPAC Name |
(2S)-2-amino-4-(4-nitroanilino)-4-oxobutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O5.ClH/c11-8(10(15)16)5-9(14)12-6-1-3-7(4-2-6)13(17)18;/h1-4,8H,5,11H2,(H,12,14)(H,15,16);1H/t8-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHGETAGZHXUQU-QRPNPIFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC(C(=O)O)N)[N+](=O)[O-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)C[C@@H](C(=O)O)N)[N+](=O)[O-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Aspartic acid beta-4-nitroanilide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

